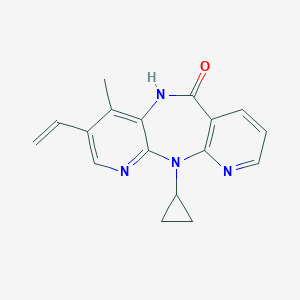

3-Ethenyl Nevirapine

説明

3-Ethenyl Nevirapine is a derivative of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections. The compound is characterized by the presence of an ethenyl group attached to the Nevirapine structure, which may influence its chemical properties and biological activities.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyl Nevirapine involves the introduction of an ethenyl group to the Nevirapine molecule. This can be achieved through various organic synthesis techniques, including:

Alkylation Reactions: Using reagents such as vinyl halides or vinyl sulfonates in the presence of a base to introduce the ethenyl group.

Heck Reaction: A palladium-catalyzed coupling reaction between an aryl halide and an alkene to form the ethenyl-substituted product.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale application of the above synthetic routes, optimized for yield and purity. This includes:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

化学反応の分析

Types of Reactions: 3-Ethenyl Nevirapine can undergo various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form epoxides or diols.

Reduction: Hydrogenation of the ethenyl group to form the corresponding ethyl derivative.

Substitution: The ethenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products:

Oxidation Products: Epoxides or diols.

Reduction Products: Ethyl-substituted derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Antiviral Therapy

Potential Use Against HIV and Other Viruses

While 3-Ethenyl Nevirapine is structurally similar to Nevirapine and expected to exhibit antiviral properties, research indicates that it lacks significant antiviral activity against HIV itself. However, in vitro studies have shown some inhibitory effects against the Hepatitis C virus (HCV), suggesting its potential as an alternative or adjunct therapy in HIV treatment regimens or for other viral infections .

Table 1: Antiviral Activity of this compound

| Virus Type | In Vitro Activity | Comments |

|---|---|---|

| HIV | Minimal | Lacks significant antiviral activity |

| Hepatitis C | Moderate | Shows some inhibitory activity |

Drug Metabolism Studies

Metabolic Pathways and Safety Profiles

Research on this compound has focused on understanding its metabolic pathways compared to Nevirapine. Studies have indicated that modifications in the structure of this compound may alter its pharmacokinetics and reduce the risk of idiosyncratic drug reactions (IDRs) associated with Nevirapine, such as severe skin rashes and hepatotoxicity .

Table 2: Comparison of Metabolic Properties

| Compound | Metabolic Pathway | IDR Risk |

|---|---|---|

| Nevirapine | Complex | High |

| This compound | Altered | Potentially Lower |

Interaction Studies

Binding Affinity Investigations

The introduction of the ethenyl group in this compound may modify its binding affinity to reverse transcriptase and other proteins involved in viral replication. Understanding these interactions is crucial for assessing the efficacy and safety profiles of this compound when used in combination with other antiretroviral medications .

Case Studies

Research Findings on Efficacy and Safety

Several studies have evaluated the efficacy of various Nevirapine analogs, including this compound, focusing on their potential to reduce adverse drug reactions while maintaining antiviral effectiveness. For instance, a study assessed multiple analogs for their inhibitory potency against HIV reverse transcriptase, highlighting the need for further investigations into their safety profiles and metabolic pathways .

Table 3: Efficacy of Nevirapine Analogs

| Analog Name | Inhibition (%) | Safety Profile |

|---|---|---|

| Nevirapine | >85% | High IDR risk |

| This compound | TBD | TBD |

作用機序

The mechanism of action of 3-Ethenyl Nevirapine is similar to that of Nevirapine. It binds directly to the reverse transcriptase enzyme of HIV-1, blocking its RNA-dependent and DNA-dependent DNA polymerase activities. This disruption prevents the replication of the virus, thereby inhibiting its proliferation.

Molecular Targets and Pathways:

Target: HIV-1 reverse transcriptase enzyme.

Pathways: Inhibition of viral replication through disruption of the enzyme’s catalytic site.

類似化合物との比較

Nevirapine: The parent compound, widely used as an antiretroviral agent.

Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with a different chemical structure.

Delavirdine: Similar mechanism of action but different chemical properties.

Uniqueness of 3-Ethenyl Nevirapine: The presence of the ethenyl group in this compound may confer unique chemical and biological properties, potentially offering advantages in terms of efficacy, safety, or pharmacokinetics compared to other similar compounds.

生物活性

3-Ethenyl Nevirapine is a synthetic derivative of the well-known antiretroviral drug Nevirapine, primarily used in the treatment of HIV/AIDS. This compound has garnered attention for its potential biological activities, particularly in antiviral applications. This article delves into its biological activity, synthesizing findings from various studies and research efforts.

Chemical Structure and Synthesis

This compound is characterized by the addition of an ethenyl group to the Nevirapine structure, which may enhance its pharmacological properties. The synthesis of this compound involves several methods, although specific details remain limited due to commercial sensitivity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed for characterization purposes .

The biological activity of this compound is hypothesized to be closely related to that of Nevirapine, which acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). This mechanism prevents viral replication by inhibiting the reverse transcriptase enzyme, crucial for HIV reproduction. The introduction of the ethenyl group may modify the binding affinity or specificity toward the enzyme, potentially enhancing effectiveness or altering side effects .

Research Findings

Despite its structural similarities to Nevirapine, research indicates that this compound lacks significant antiviral activity against HIV itself. However, some studies have reported its inhibitory activity against other viruses, such as the Hepatitis C virus (HCV). In vitro experiments demonstrated that this compound exhibits some level of inhibition against HCV, although further in vivo studies are necessary to confirm its efficacy and safety .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is expected to be influenced by its structural modifications compared to Nevirapine. Studies on Nevirapine have shown that it induces cytochrome P450 enzymes (CYPs), particularly CYP3A4 and CYP2B6, affecting drug metabolism and clearance rates. The metabolic pathways involved in the degradation of this compound may also involve similar CYP enzymes, which could influence its therapeutic effectiveness and safety profile .

Case Studies and Clinical Implications

Research on Nevirapine analogs has highlighted the importance of understanding individual patient responses based on genetic factors that affect drug metabolism. For instance, women have been observed to have a higher risk for adverse reactions due to differences in metabolite profiles when treated with Nevirapine . Such findings underscore the need for personalized approaches in administering this compound.

Table: Summary of Key Studies on this compound

Future Directions

Further research is essential to fully elucidate the biological activity and clinical applications of this compound. Specifically, studies should focus on:

- In Vivo Efficacy : Investigating its antiviral properties in living organisms.

- Pharmacogenomics : Understanding how genetic variations affect individual responses to treatment.

- Combination Therapies : Exploring synergistic effects with other antiviral agents.

特性

IUPAC Name |

2-cyclopropyl-6-ethenyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-3-11-9-19-16-14(10(11)2)20-17(22)13-5-4-8-18-15(13)21(16)12-6-7-12/h3-5,8-9,12H,1,6-7H2,2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHKSYCZFRKORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1C=C)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445178 | |

| Record name | 3-Ethenyl Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284686-22-2 | |

| Record name | 11-Cyclopropyl-3-ethenyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284686-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Cyclopropyl-3-ethenyl-5,11-dihydro-4-methyl-6H-dipyrido(3,2-b:2',3'-e)(1,4)diazepin-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284686222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethenyl Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。